![molecular formula C17H23BrO3S B14401599 1-{1-Bromo-2-[(oct-2-yn-1-yl)oxy]ethanesulfonyl}-4-methylbenzene CAS No. 89478-92-2](/img/structure/B14401599.png)
1-{1-Bromo-2-[(oct-2-yn-1-yl)oxy]ethanesulfonyl}-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-Bromo-2-[(oct-2-yn-1-yl)oxy]ethanesulfonyl}-4-methylbenzene is a complex organic compound characterized by its unique structure, which includes a bromine atom, an oct-2-yn-1-yl group, and a sulfonyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-Bromo-2-[(oct-2-yn-1-yl)oxy]ethanesulfonyl}-4-methylbenzene typically involves multiple steps. One common approach is to start with the bromination of a suitable precursor, followed by the introduction of the oct-2-yn-1-yl group through an etherification reaction. The sulfonyl group can be introduced via sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and sulfonation processes. These processes are typically carried out in specialized reactors that allow for precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-{1-Bromo-2-[(oct-2-yn-1-yl)oxy]ethanesulfonyl}-4-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the sulfonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce sulfonic acids or sulfonates.
Aplicaciones Científicas De Investigación
1-{1-Bromo-2-[(oct-2-yn-1-yl)oxy]ethanesulfonyl}-4-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Medicinal Chemistry: Researchers are exploring its potential as a precursor for the synthesis of bioactive compounds.
Biological Studies: The compound can be used to study the effects of brominated and sulfonated aromatic compounds on biological systems.
Mecanismo De Acción
The mechanism of action of 1-{1-Bromo-2-[(oct-2-yn-1-yl)oxy]ethanesulfonyl}-4-methylbenzene involves its interaction with various molecular targets. The bromine atom and the sulfonyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, thereby altering their structure and function. The specific pathways involved depend on the nature of the target molecules and the conditions of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-methylbenzene: Lacks the oct-2-yn-1-yl and sulfonyl groups, making it less versatile in terms of reactivity.
4-Methylbenzenesulfonyl Chloride: Contains a sulfonyl chloride group instead of the bromine and oct-2-yn-1-yl groups, leading to different reactivity patterns.
1-Bromo-2-[(oct-2-yn-1-yl)oxy]benzene: Similar structure but lacks the sulfonyl group, affecting its chemical properties and applications.
Uniqueness
1-{1-Bromo-2-[(oct-2-yn-1-yl)oxy]ethanesulfonyl}-4-methylbenzene is unique due to the combination of its functional groups, which confer a distinct set of chemical properties. This makes it a valuable compound for a wide range of applications in organic synthesis, material science, and medicinal chemistry.
Propiedades
Número CAS |
89478-92-2 |
|---|---|
Fórmula molecular |
C17H23BrO3S |
Peso molecular |
387.3 g/mol |
Nombre IUPAC |
1-(1-bromo-2-oct-2-ynoxyethyl)sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C17H23BrO3S/c1-3-4-5-6-7-8-13-21-14-17(18)22(19,20)16-11-9-15(2)10-12-16/h9-12,17H,3-6,13-14H2,1-2H3 |
Clave InChI |
DLVCDVBGLKUWDX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC#CCOCC(S(=O)(=O)C1=CC=C(C=C1)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


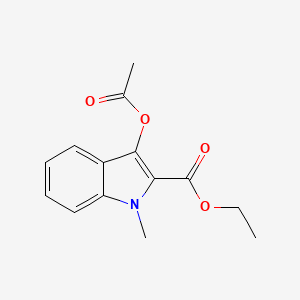
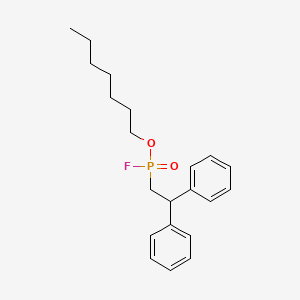
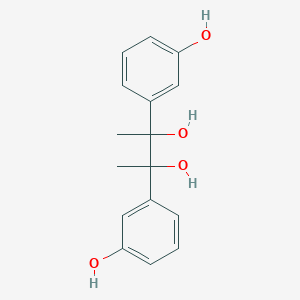
![5-[(But-3-en-1-yl)oxy]-2-phenyl-1,3-oxazole](/img/structure/B14401566.png)
![[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B14401567.png)
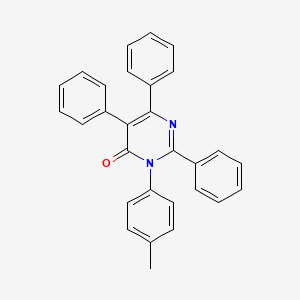


![N-[3-Chloro-4-(3-methylphenoxy)phenyl]-2-phenoxyacetamide](/img/structure/B14401579.png)
![[(Oct-1-en-3-yl)selanyl]benzene](/img/structure/B14401590.png)
![4-[3-(4-Cyclohexylphenyl)propyl]morpholine](/img/structure/B14401593.png)
![N-[2-(Diethylamino)ethyl]methanesulfonamide](/img/structure/B14401597.png)
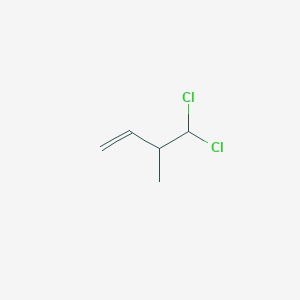
![Diethyl [1-(butane-1-sulfinyl)-1-phenylethyl]phosphonate](/img/structure/B14401601.png)
